BML-260 is a small molecule compound recognized for its role as an inhibitor of dual specificity phosphatase JSP-1. This compound has garnered attention in various scientific studies due to its potential applications in enhancing hematopoietic stem cell expansion and its effects on adipocyte metabolism. BML-260 is classified under rhodanine derivatives, which are known for their diverse biological activities, including anti-inflammatory and metabolic modulation properties.
BML-260 was identified through screening efforts aimed at discovering small molecules that can modulate hematopoietic stem cell activity and enhance metabolic functions in adipose tissues. It is classified as a dual specificity phosphatase inhibitor, specifically targeting JSP-1, which plays a critical role in cellular signaling pathways related to inflammation and metabolism. The compound has been linked to various biological processes, making it a subject of interest in both hematology and metabolic research.
The synthesis of BML-260 involves a multi-step process typical of rhodanine derivatives. The specific synthetic route has not been extensively detailed in the literature, but it generally includes the formation of the rhodanine core followed by functionalization to achieve the desired biological activity. For instance, BML-260 is derived from 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, which suggests a synthetic route that includes condensation reactions and possibly cyclization steps to form the thiazolidine ring structure.
BML-260 is primarily involved in biochemical reactions where it acts as an inhibitor of JSP-1, influencing downstream signaling pathways associated with inflammation and metabolism. For example, BML-260 has been shown to activate oxidative phosphorylation genes in adipocytes, enhancing mitochondrial activity and thermogenesis. The compound's interactions may also involve modulation of various kinases and transcription factors such as CREB (cAMP response element-binding protein) and PPAR (peroxisome proliferator-activated receptor), leading to increased UCP1 (uncoupling protein 1) expression.
The mechanism by which BML-260 exerts its effects involves multiple pathways:
These mechanisms suggest that BML-260 could be beneficial for treating conditions related to obesity and metabolic disorders.
BML-260 is characterized by several notable physical and chemical properties:
In terms of solubility, BML-260 is likely soluble in organic solvents but may exhibit limited solubility in aqueous solutions, which is common for many small organic compounds.
BML-260 has several promising applications in scientific research:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 53948-12-2
CAS No.: